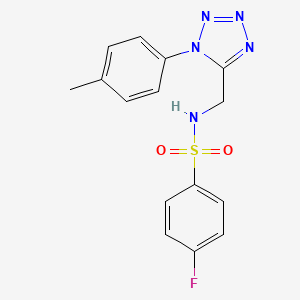
4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves copper-catalyzed redox coupling of nitroarenes with sodium sulfinates2. Nitroarenes serve as both the nitrogen sources and oxidants, and sodium sulfinates act as both reactants and reductants2. However, the specific synthesis process for “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure analysis of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
4-Fluoro-N-((1-(p-Tolyl)-1H-Tetrazol-5-yl)methyl)benzenesulfonamide and its derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. A study highlights the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it useful as a Type II photosensitizer for treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Binding Patterns
Research on similar benzenesulfonamide compounds has focused on understanding their molecular structure and binding patterns. One study analyzed the hydrogen-bonding patterns in 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, a compound related to benzenesulfonamides, to understand its geometry and intermolecular interactions (Subashini, Muthiah, Bocelli, & Cantoni, 2007).
Cyclooxygenase-2 Inhibition
Certain derivatives of benzenesulfonamide, including those with fluorine substitution, have been synthesized and evaluated for cyclooxygenase-2 inhibitory activities. This research is significant in developing new pharmacological agents, particularly in anti-inflammatory and cancer therapy contexts (Pal et al., 2003).
Antidiabetic Agent Synthesis
The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents have been explored. This includes studying the structure-activity relationship and in silico drug-relevant properties, highlighting the therapeutic potential of these compounds in diabetes management (Faidallah et al., 2016).
Fluorophore Development for Zinc(II) Detection
4-Fluoro-N-((1-(p-Tolyl)-1H-Tetrazol-5-yl)methyl)benzenesulfonamide derivatives have been utilized in the development of fluorophores for zinc(II) detection. This is crucial for studying intracellular Zn2+ levels, with implications in various biochemical and physiological processes (Kimber et al., 2001).
Safety And Hazards
The safety and hazards associated with “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.
Zukünftige Richtungen
The future directions for the research and application of “4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” are not available in the retrieved data.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWAERIJSLQXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2428025.png)
![2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2428027.png)
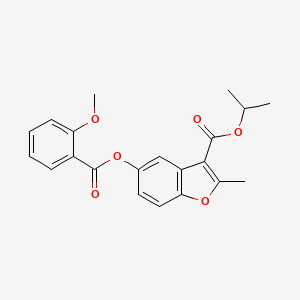
![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)
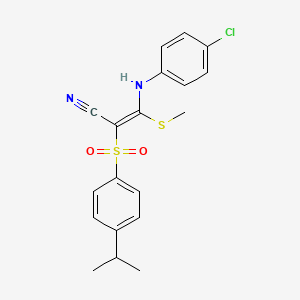
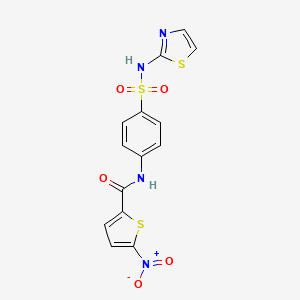
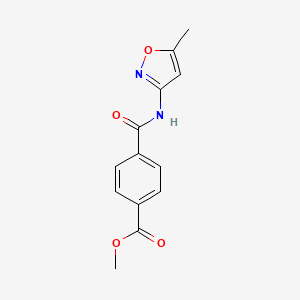
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)
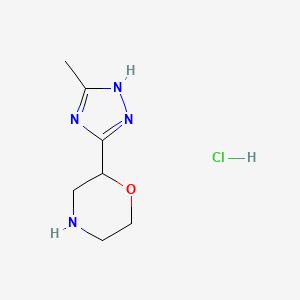
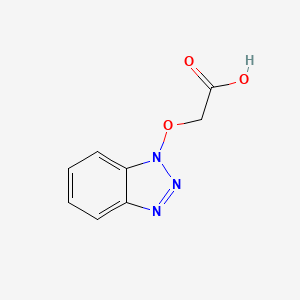
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2428043.png)
![2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide](/img/structure/B2428044.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)